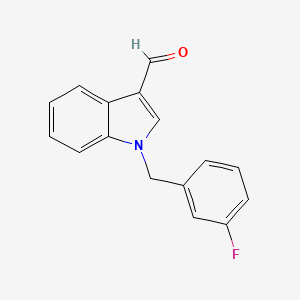

1-(3-fluorobenzyl)-1H-indole-3-carbaldehyde

描述

1-(3-Fluorobenzyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a fluorobenzyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

属性

IUPAC Name |

1-[(3-fluorophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQNMLHIQHBGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801212470 | |

| Record name | 1-[(3-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801212470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347323-97-1 | |

| Record name | 1-[(3-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347323-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801212470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-1H-indole-3-carbaldehyde typically involves the reaction of 3-fluorobenzyl chloride with indole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1-(3-Fluorobenzyl)-1H-indole-3-carbaldehyde can undergo several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: 1-(3-Fluorobenzyl)-1H-indole-3-carboxylic acid.

Reduction: 1-(3-Fluorobenzyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

科学研究应用

Synthesis of Biologically Active Compounds

1-(3-fluorobenzyl)-1H-indole-3-carbaldehyde serves as an essential precursor for synthesizing various biologically active compounds. Its structural features allow it to participate in several chemical reactions, leading to the formation of complex molecules with potential pharmacological activities.

- Antitumor Activity : Derivatives of indole-3-carbaldehyde have been reported to exhibit antitumor properties. The compound can be modified to enhance its efficacy against cancer cells by introducing different substituents on the indole ring or the aldehyde group .

- Antimicrobial Agents : The synthesis of indole derivatives, including this compound, has been linked to the development of new antimicrobial agents. These compounds can inhibit bacterial growth and have shown effectiveness against various pathogens .

Multicomponent Reactions

Multicomponent reactions (MCRs) are a powerful synthetic strategy that allows for the rapid assembly of complex molecules from simple starting materials. This compound is particularly suitable for MCRs due to its reactive aldehyde group and the ability to form diverse heterocycles.

- Sustainable Chemistry : Recent studies emphasize the importance of using this compound in sustainable MCRs. This approach minimizes waste and maximizes efficiency in synthesizing pharmaceutical scaffolds .

- Diverse Scaffolds : The compound has been utilized to create various scaffolds that can be further functionalized for specific biological activities. This versatility makes it an attractive building block in drug discovery .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound in research:

作用机制

The mechanism of action of 1-(3-fluorobenzyl)-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

Signal Transduction: The compound could affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

相似化合物的比较

Similar Compounds

1-(3-Fluorobenzyl)piperazine: Another fluorobenzyl derivative with different biological activities.

3-Fluorobenzyl chloride: A precursor in the synthesis of various fluorobenzyl compounds.

1-(3-Fluorobenzyl)-1H-indole-3-carboxylic acid: An oxidation product of the compound.

Uniqueness

1-(3-Fluorobenzyl)-1H-indole-3-carbaldehyde is unique due to the presence of both an indole core and a fluorobenzyl group, which confer distinct chemical and biological properties

生物活性

1-(3-Fluorobenzyl)-1H-indole-3-carbaldehyde (CAS No. 347323-97-1) is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorobenzyl group attached to the indole structure, which enhances its lipophilicity and potential receptor interactions. The presence of the aldehyde functional group contributes to its reactivity and ability to form various derivatives.

Indole derivatives, including this compound, interact with multiple biological targets. Key mechanisms include:

- Receptor Binding : Indoles are known to bind with high affinity to various receptors, such as serotonin receptors and monoamine oxidase (MAO) enzymes. For instance, studies have shown that similar compounds can act as selective inhibitors for MAO-B, demonstrating potential in treating neurological disorders .

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, influencing neurotransmitter levels and cellular signaling .

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Research indicates that indole derivatives can exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, compounds structurally related to this indole have shown promise as microtubule inhibitors .

- Antimicrobial Effects : The compound has demonstrated broad-spectrum antibacterial and antifungal activities. Its efficacy against various pathogens suggests potential applications in treating infections .

- Anti-inflammatory Properties : Indoles are recognized for their anti-inflammatory effects, which may be mediated through the modulation of inflammatory cytokine production .

Table 1: Summary of Biological Activities

Case Study: MAO-B Inhibition

A study explored the synthesis and evaluation of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide as a selective inhibitor for MAO-B. This compound exhibited an IC50 value of 0.78 µM, indicating strong inhibitory activity compared to known inhibitors like rasagiline . This finding highlights the potential of indole derivatives in managing neurodegenerative diseases by modulating neurotransmitter levels.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is influenced by its lipophilicity and molecular structure. Studies suggest that similar compounds may have rapid metabolism in vivo, affecting their bioavailability and therapeutic efficacy . Toxicological assessments are necessary to evaluate safety profiles before clinical applications.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-fluorobenzyl)-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via reductive alkylation. For example, indole-3-carbaldehyde is reacted with 3-fluorobenzyl bromide in the presence of a base (e.g., NaH) in anhydrous DMF or THF under nitrogen. Sodium triacetoxyborohydride (STAB) in dichloroethane can also be used for reductive amination of intermediates . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to benzyl halide) and reaction time (6–12 hours at 60–80°C) improves yields (typically 60–75%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How is structural characterization performed for this compound, and what key spectroscopic markers confirm its identity?

- Methodology : Nuclear Magnetic Resonance (NMR) is essential. In H NMR, the aldehyde proton appears as a singlet at δ 10.0–10.2 ppm, while the 3-fluorobenzyl group shows characteristic splitting patterns (e.g., aromatic protons at δ 7.2–7.5 ppm with coupling). High-resolution mass spectrometry (HRMS) confirms molecular weight (CHFNO, theoretical 253.28 g/mol). Infrared (IR) spectroscopy identifies the aldehyde C=O stretch at ~1680 cm .

Q. What solvent systems are optimal for crystallizing this compound, and how does fluorine substitution affect crystal packing?

- Methodology : Slow evaporation from ethanol or dichloromethane/hexane mixtures yields single crystals suitable for X-ray diffraction. Fluorine’s electronegativity enhances intermolecular dipole interactions, often leading to monoclinic (e.g., P2/c) or triclinic systems. Unit cell parameters (e.g., a = 10.5 Å, b = 15.4 Å for analogous structures) and hydrogen-bonding networks (C–H···O/F) are analyzed using SHELXL .

Advanced Research Questions

Q. How can computational methods predict reactivity of this compound in multicomponent reactions (MCRs)?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aldehyde reactivity. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites (e.g., aldehyde carbon with low LUMO energy). Molecular docking studies (AutoDock Vina) assess interactions with biological targets, such as antimicrobial enzymes, by simulating binding affinities (ΔG values) .

Q. What strategies resolve contradictions in crystallographic data between indole-3-carbaldehyde derivatives?

- Methodology : Discrepancies in unit cell parameters or space groups (e.g., P2/c vs. P) may arise from solvent inclusion or polymorphism. High-resolution data (≤ 0.8 Å) and refinement with SHELXL (R-factor < 5%) improve accuracy. Temperature-dependent crystallography (100–300 K) and Hirshfeld surface analysis quantify packing differences .

Q. How do substituent effects (e.g., fluorine position) influence the compound’s bioactivity in antitumor assays?

- Methodology : Structure-Activity Relationship (SAR) studies compare analogues (e.g., 3-fluoro vs. 4-fluoro benzyl derivatives). In vitro cytotoxicity assays (MTT/PrestoBlue) on cancer cell lines (e.g., MCF-7, HeLa) with IC quantification (e.g., 10–50 μM) are paired with flow cytometry to assess apoptosis (Annexin V/PI staining). Fluorine’s electron-withdrawing effect enhances membrane permeability, confirmed via logP calculations (ClogP ≈ 3.2) .

Q. What are the challenges in scaling up synthesis while maintaining purity >95%?

- Methodology : Continuous flow reactors minimize side reactions (e.g., over-alkylation) by precise temperature control. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress. Recrystallization with activated charcoal removes colored impurities, and purity is validated via HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。